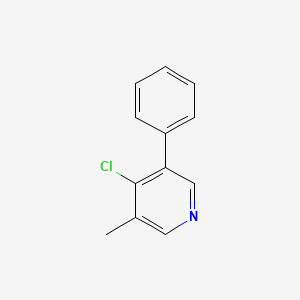

4-Chloro-3-methyl-5-phenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine scaffold, an isostere of benzene (B151609) containing a nitrogen atom, is a privileged structure in synthetic chemistry due to its versatile reactivity and widespread presence in biologically active molecules. rsc.orgresearchgate.net Its derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity towards both electrophilic and nucleophilic reagents. nih.gov This allows for a diverse range of chemical transformations, making pyridine and its analogues highly valuable building blocks for constructing complex molecular architectures. rsc.org The Hantzsch pyridine synthesis and various condensation reactions are classical methods for its formation, while modern synthetic strategies continue to expand the toolkit for creating substituted pyridines with precise control over their structure. rsc.org

Role of Pyridine Derivatives in Advanced Materials and Molecular Design

Pyridine derivatives are not only crucial in the synthesis of bioactive compounds but also play a significant role in the development of advanced materials. Their inherent electronic properties and ability to coordinate with metal ions make them ideal components for functional nanomaterials, organometallic complexes, and materials for asymmetric catalysis. nih.gov In the field of materials science, pyridine-based structures are investigated for their optical and electronic properties, leading to applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. The design of novel pyridine-containing molecules is a dynamic area of research, with scientists exploring how different substituents on the pyridine core can tune the material's properties for specific applications. scispace.comresearchgate.net

Overview of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines are particularly important intermediates in organic synthesis. nih.gov The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse functional groups onto the pyridine ring. nih.gov The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions for electrophilic aromatic substitution. nih.govyoutube.com However, various methods have been developed for the selective halogenation of pyridines, including reactions involving pyridine N-oxides or the use of specialized phosphine (B1218219) reagents. nih.gov These methods have expanded the accessibility of halopyridines as key building blocks for a wide range of applications. acs.orgyoutube.com

Contextualization of 4-Chloro-3-methyl-5-phenylpyridine within Contemporary Organic Chemistry Research

Within the vast landscape of pyridine chemistry, 4-Chloro-3-methyl-5-phenylpyridine emerges as a compound of interest due to its specific substitution pattern. The chlorine atom at the 4-position, a methyl group at the 3-position, and a phenyl group at the 5-position create a unique electronic and steric environment. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Researchers utilize this compound as a scaffold to build molecules with potential therapeutic properties or specific material characteristics. The reactivity of the chloro substituent at the 4-position allows for its displacement by various nucleophiles, providing a key step in the elaboration of the molecular structure.

Properties

IUPAC Name |

4-chloro-3-methyl-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-7-14-8-11(12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKGTZJXDNNNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699258 | |

| Record name | 4-Chloro-3-methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727429-31-4 | |

| Record name | 4-Chloro-3-methyl-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methyl 5 Phenylpyridine and Analogues

Nucleophilic Displacement Reactions at the Chloro Group

The chlorine atom at the 4-position of the pyridine (B92270) ring is the most reactive site for nucleophilic displacement. This heightened reactivity is a hallmark of halopyridines, especially those with halogens at the 2- or 4-positions.

The substitution of the chloro group proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.com This pathway is distinct from SN1 and SN2 reactions. stackexchange.comyoutube.com The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. stackexchange.com This effect is most pronounced at the C2 and C4 positions, making the carbon atom bonded to the chlorine electron-deficient and thus a prime target for nucleophiles. stackexchange.comchegg.com

The SNAr mechanism involves two main steps:

Nucleophilic Addition : A nucleophile attacks the C4 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comvaia.com

Elimination of the Leaving Group : The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. youtube.combyjus.com

This reaction is facilitated in polar aprotic solvents. The scope of nucleophiles that can displace the chlorine atom is broad and includes amines, thiols, and azide (B81097) ions. researchgate.net

The SNAr reaction is a versatile method for synthesizing a variety of 4-substituted pyridine derivatives from 4-Chloro-3-methyl-5-phenylpyridine. The reaction with different nucleophiles leads to a diverse range of products, which are valuable intermediates in medicinal and materials chemistry. For instance, reaction with amines or thiols yields the corresponding 4-amino or 4-thioether derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ | 4-Amino-3-methyl-5-phenylpyridine derivatives |

| Thiol | R-SH / Sodium thiolate | 4-(Alkyl/Aryl)thio-3-methyl-5-phenylpyridine derivatives |

Electrophilic Substitution on the Pyridine Ring

In contrast to its reactivity with nucleophiles, the pyridine ring is highly resistant to electrophilic substitution. The nitrogen atom deactivates the ring towards attack by electrophiles by withdrawing electron density. stackexchange.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, which further increases its electron-withdrawing effect and deactivates the ring even more. Any substitution that does occur on an unsubstituted pyridine ring typically requires harsh conditions and proceeds at the 3- or 5-position. In the case of 4-Chloro-3-methyl-5-phenylpyridine, these positions are already occupied, making electrophilic substitution on the pyridine ring highly unlikely.

Transformations Involving the Methyl Group

The methyl group at the C3 position offers another site for chemical modification. While generally stable, it can undergo oxidation under specific conditions. A notable transformation is the oxidation of the methyl group to a carboxylic acid. This reaction can be achieved using strong oxidizing agents.

Reactivity of the Phenyl Substituent

The phenyl group at the C5 position can also be chemically transformed. A significant reaction is its reduction to a cyclohexyl group. This transformation is typically accomplished through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon. This reaction converts the aromatic phenyl ring into a saturated cycloalkane ring, fundamentally altering the steric and electronic properties of this part of the molecule.

Table 2: Key Transformations of Substituent Groups

| Substituent | Position | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|---|

| Methyl | 3 | Oxidation | Potassium permanganate | Carboxylic acid (-COOH) |

Radical-Mediated Transformations and Mechanisms

While ionic reactions are more common for this class of compounds, radical-mediated transformations offer alternative pathways for functionalization. Research on structurally related compounds, such as those containing a 4-phenylpiperidine (B165713) moiety, has shown that radical-induced reactions can lead to complex skeletal rearrangements. rsc.orgnih.gov For instance, radical-mediated nitrile translocation has been observed in the transformation of 2-(4-chloro-2-cyanobutyl)aziridines to form piperidine (B6355638) derivatives. rsc.orgnih.gov This type of reaction proceeds through the formation and subsequent cleavage of intermediate bicyclic iminyl radicals. nih.gov Although specific studies on radical-mediated reactions of 4-Chloro-3-methyl-5-phenylpyridine itself are not widely documented, these findings on analogous structures suggest potential pathways for its transformation under radical conditions.

Catalytic Conversion Studies

The catalytic conversion of pyridine derivatives is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. For substituted pyridines like 4-Chloro-3-methyl-5-phenylpyridine, catalytic methods offer pathways to selectively functionalize the pyridine ring, transforming the chloro-substituent into a wide array of other functional groups. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively studied for their efficiency in forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen.

Research into the catalytic conversion of chloropyridines has demonstrated that these substrates, while sometimes less reactive than their bromo or iodo counterparts, are valuable due to their lower cost and wider availability. thieme-connect.com The reactivity of the chlorine atom is influenced by its position on the pyridine ring and the electronic nature of other substituents. In the case of 4-chloropyridines, the chlorine atom is "activated" towards oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling cycles. thieme-connect.comuwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is a powerful tool for the arylation of chloropyridines. thieme-connect.comnih.gov Studies have shown that 4-chloropyridines can be successfully coupled with various arylboronic acids using palladium catalysts. thieme-connect.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been effectively used as a catalyst for the Suzuki coupling of 4-chloropyridines. thieme-connect.com

The efficiency of these couplings can be influenced by the electronic properties of the substituents on both the pyridine ring and the boronic acid. Electron-withdrawing groups on the pyridine can enhance reactivity, while both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated. thieme-connect.com The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), has also been explored as a more practical and industrially advantageous alternative to homogeneous systems. acs.org However, for less reactive chloropyridines, the addition of a phosphine (B1218219) ligand is often essential to achieve good yields. acs.org

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-chloropyridine (B1293800) derivatives with arylboronic acids, illustrating the scope of this transformation.

| 4-Chloropyridine Derivative | Arylboronic Acid | Catalyst System | Solvent | Base | Yield (%) | Reference |

| 4-Chloropyridine | Phenylboronic acid | 5% Pd(PPh₃)₄ | DME/H₂O | K₂CO₃ | 55 | thieme-connect.com |

| 4-Chloro-3-methylpyridine | Phenylboronic acid | 5% Pd(PPh₃)₄ | DME/H₂O | K₂CO₃ | 60 | thieme-connect.com |

| 4-Chloropyridine N-oxide | Phenylboronic acid | 5% Pd(PPh₃)₄ | DME/H₂O | K₂CO₃ | 65 | thieme-connect.com |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | H₂O/Acetone | K₂CO₃ | 95 (for 3,5-dichloro-2-phenylpyridine) | nih.gov |

| 3-Chloropyridine | Phenylboronic acid | Pd(II)/C, PPh₃ | Dioxane/H₂O | K₂CO₃ | 5 | acs.org |

This table is a representation of typical results from the literature and specific outcomes for 4-Chloro-3-methyl-5-phenylpyridine may vary.

Other Catalytic Transformations

Beyond Suzuki-Miyaura couplings, other catalytic systems have been developed for the functionalization of the pyridine core. Rhodium catalysts, for example, have been employed for the hydrogenation of the pyridine ring to yield piperidines under mild conditions. rsc.org The commercially available rhodium oxide (Rh₂O₃) has shown high activity for the reduction of a variety of unprotected pyridines. rsc.org This transformation is significant as the resulting piperidine scaffold is prevalent in many biologically active compounds. rsc.org

Furthermore, advancements in C-H functionalization offer alternative strategies for modifying the pyridine ring without relying on a halogen leaving group. nih.gov However, in the context of 4-Chloro-3-methyl-5-phenylpyridine, the chloro-substituent remains the most synthetically versatile handle for catalytic transformations. The development of site-selective cross-couplings for dihalogenated pyridines also provides valuable insights, demonstrating that catalyst and ligand control can direct functionalization to a specific position, even when multiple halogens are present. nih.gov

Electrocatalytic methods are also emerging as a sustainable approach for pyridine hydrogenation. acs.org Using a carbon-supported rhodium cathode, various pyridine derivatives can be hydrogenated to piperidines at ambient temperature and pressure, offering a less energy-intensive alternative to traditional thermochemical processes. acs.org

The ongoing development of novel catalysts and methodologies continues to expand the toolkit available for the transformation of chloropyridine derivatives, enabling the synthesis of increasingly complex and functionalized molecules.

Theoretical and Computational Studies of 4 Chloro 3 Methyl 5 Phenylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques offer insights into the stability and reactivity of the compound.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. researchgate.net This approach calculates the electron density to determine the energy of the system, and through an iterative process, finds the lowest energy conformation, which corresponds to the most stable molecular structure. researchgate.net For a molecule like 4-Chloro-3-methyl-5-phenylpyridine, a DFT optimization would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to yield precise bond lengths, bond angles, and dihedral angles of the molecule. nih.govresearchgate.net While the exact optimized parameters for 4-Chloro-3-methyl-5-phenylpyridine are not available in the public literature, a study on related phenylpyridine isomers used DFT/B3LYP methods to obtain their most stable geometries. researchgate.net

A hypothetical data table for the optimized geometry of 4-Chloro-3-methyl-5-phenylpyridine would resemble the following:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | Calculated Value |

| C-N | Calculated Value |

| C-C (pyridine) | Calculated Value |

| C-C (phenyl) | Calculated Value |

| C-H | Calculated Value |

| **Bond Angles (°) ** | |

| C-N-C | Calculated Value |

| C-C-Cl | Calculated Value |

| C-C-C (pyridine) | Calculated Value |

| C-C-C (phenyl) | Calculated Value |

| Dihedral Angles (°) | |

| Phenyl-Pyridine | Calculated Value |

Note: The values in this table are placeholders as specific computational data for 4-Chloro-3-methyl-5-phenylpyridine were not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For 4-Chloro-3-methyl-5-phenylpyridine, an FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. For instance, in related halogenated phenylpyridines, the HOMO is often delocalized on the aromatic rings, while the LUMO can have significant density on the pyridine (B92270) ring, particularly at positions susceptible to nucleophilic substitution. nih.gov

A representative data table for FMO analysis would include:

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders as specific computational data for 4-Chloro-3-methyl-5-phenylpyridine were not found in the searched literature.

Charge Distribution Analysis (e.g., CHELPG)

Charge distribution analysis provides insight into the electrostatic potential of a molecule by assigning partial charges to each atom. The CHELPG (Charges from Electrostatic Potentials using a Grid based method) is one such scheme that derives atomic charges from the molecular electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces.

In 4-Chloro-3-methyl-5-phenylpyridine, the electronegative chlorine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have varying degrees of partial positive charges. This charge distribution influences the molecule's solubility, crystal packing, and interactions with biological targets.

A table summarizing CHELPG charges would look like this:

| Atom | Charge (a.u.) |

| Cl | Calculated Value |

| N | Calculated Value |

| C (pyridine ring) | Calculated Values |

| C (phenyl ring) | Calculated Values |

| C (methyl group) | Calculated Value |

| H | Calculated Values |

Note: The values in this table are placeholders as specific computational data for 4-Chloro-3-methyl-5-phenylpyridine were not found in the searched literature.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict and help interpret various types of molecular spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. nih.gov

Vibrational Spectra Simulations (FT-IR, Raman)

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be calculated using DFT. nih.govresearchgate.net These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as C-H stretching, C=C ring stretching, or C-Cl stretching. This comparison serves as a powerful tool for structural confirmation. For instance, in a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, DFT calculations at the B3LYP/6-31+G(d,p) level were used to interpret the fundamental vibrational frequencies. nih.govresearchgate.net

A table of predicted vibrational frequencies would be structured as follows:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Calculated Value | Calculated Value | C-H stretch (phenyl) |

| Calculated Value | Calculated Value | C-H stretch (methyl) |

| Calculated Value | Calculated Value | C=C stretch (pyridine) |

| Calculated Value | Calculated Value | C=C stretch (phenyl) |

| Calculated Value | Calculated Value | C-Cl stretch |

Note: The values in this table are placeholders as specific computational data for 4-Chloro-3-methyl-5-phenylpyridine were not found in the searched literature.

Electronic Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can be compared with experimental measurements to understand the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For example, TD-DFT calculations have been used to predict the electronic transitions in similar heterocyclic compounds. nih.govresearchgate.net

A summary of TD-DFT results would typically be presented in a table like this:

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

| Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO |

| Calculated Value | Calculated Value | Calculated Value | HOMO-1 -> LUMO |

| Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO+1 |

Note: The values in this table are placeholders as specific computational data for 4-Chloro-3-methyl-5-phenylpyridine were not found in the searched literature.

NMR Chemical Shift Predictions

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an invaluable tool for structure elucidation and verification. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often providing results that are in good agreement with experimental data. nih.govnih.gov The prediction of ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-methyl-5-phenylpyridine can be performed using various DFT functionals and basis sets.

The general approach involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Commonly employed DFT functionals for such predictions include B3LYP, ωB97XD, and CAM-B3LYP, paired with basis sets like 6-31G(d,p) or DGDZVP. nih.gov The accuracy of the predicted shifts can be influenced by the choice of the functional and basis set, as well as by considering the effects of the solvent.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-methyl-5-phenylpyridine, calculated using the B3LYP functional and the 6-31G(d,p) basis set in a chloroform (B151607) solvent model.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.45 | - |

| Pyridine-H6 | 8.60 | - |

| Phenyl-H (ortho) | 7.55 | - |

| Phenyl-H (meta) | 7.48 | - |

| Phenyl-H (para) | 7.42 | - |

| Methyl-H | 2.40 | - |

| Pyridine-C2 | - | 150.2 |

| Pyridine-C3 | - | 134.5 |

| Pyridine-C4 | - | 148.0 |

| Pyridine-C5 | - | 138.1 |

| Pyridine-C6 | - | 149.8 |

| Phenyl-C (ipso) | - | 137.5 |

| Phenyl-C (ortho) | - | 129.1 |

| Phenyl-C (meta) | - | 128.9 |

| Phenyl-C (para) | - | 128.5 |

| Methyl-C | - | 18.7 |

Note: These are hypothetical values based on typical DFT calculations for similar structures and are for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 4-Chloro-3-methyl-5-phenylpyridine, DFT calculations can be employed to study the pathways of various reactions, such as nucleophilic aromatic substitution at the C4 position.

By mapping the potential energy surface of a reaction, computational models can identify transition states, intermediates, and the corresponding activation energies. This information helps in understanding the feasibility of a proposed mechanism and predicting the regioselectivity and stereoselectivity of a reaction.

For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, computational modeling can help determine whether the reaction proceeds through an SNAr mechanism (addition-elimination) or a benzyne-type mechanism. The calculations would involve locating the transition state for the nucleophilic attack on the pyridine ring and the subsequent departure of the chloride ion. The calculated activation barrier would provide an estimate of the reaction rate.

Table of Computational Parameters for Reaction Mechanism Studies:

| Parameter | Computational Method/Theory | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | To find the minimum energy structures of reactants, products, and intermediates. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | To locate the saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Analysis | DFT (e.g., B3LYP/6-31G(d)) | To confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| Activation Energy (ΔE‡) | Difference in energy between the transition state and the reactants. | To predict the kinetic feasibility of a reaction pathway. |

| Reaction Energy (ΔErxn) | Difference in energy between the products and the reactants. | To determine if the reaction is exothermic or endothermic. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are crucial for its reactivity and biological activity. Conformational analysis of 4-Chloro-3-methyl-5-phenylpyridine primarily focuses on the rotation around the single bond connecting the phenyl group to the pyridine ring. core.ac.uk

Computational methods, particularly DFT, can be used to explore the potential energy surface associated with this rotation. core.ac.uk By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

The stability of different conformers is influenced by steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyridine ring, as well as electronic effects. The most stable conformation is likely to be one where the two rings are not coplanar to minimize steric repulsion.

Potential Energy Diagram for Phenyl Ring Rotation in 4-Chloro-3-methyl-5-phenylpyridine:

A hypothetical potential energy diagram would show the relative energy as a function of the dihedral angle between the phenyl and pyridine rings. The lowest energy points would correspond to the most stable, non-planar conformations, while the highest energy points would represent the eclipsed, planar transition states.

| **Dihedral Angle (°) ** | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.5 | Eclipsed (Transition State) |

| 45 | 0 | Staggered (Minimum) |

| 90 | 1.8 | Perpendicular (Saddle Point) |

| 135 | 0 | Staggered (Minimum) |

| 180 | 3.5 | Eclipsed (Transition State) |

Note: The values in this table are illustrative and represent a simplified model of the rotational barrier.

Supramolecular Interaction Modeling

The non-covalent interactions of 4-Chloro-3-methyl-5-phenylpyridine with other molecules or itself are fundamental to its behavior in the solid state and in biological systems. Computational modeling can be used to study these supramolecular interactions, which include π-π stacking, halogen bonding, and hydrogen bonding.

π-π Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions with other aromatic systems. Computational models can predict the preferred geometry (e.g., parallel-displaced or T-shaped) and the strength of these interactions.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis bases. The strength and directionality of these interactions can be modeled.

Hydrogen Bonding: While 4-Chloro-3-methyl-5-phenylpyridine does not have a strong hydrogen bond donor, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Computational methods like DFT with dispersion corrections (e.g., DFT-D3) or high-level ab initio methods are necessary to accurately describe these weak interactions. Molecular mechanics force fields can also be used for larger systems.

Table of Potential Supramolecular Interactions and Computational Modeling Approaches:

| Interaction Type | Participating Groups | Computational Method |

| π-π Stacking | Phenyl ring, Pyridine ring | DFT-D3, MP2, Symmetry-Adapted Perturbation Theory (SAPT) |

| Halogen Bonding | C-Cl group (donor), Lewis base (acceptor) | Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) methods, DFT |

| Hydrogen Bonding | Pyridine N (acceptor), Hydrogen bond donor (e.g., water, alcohol) | DFT, MP2 |

| van der Waals Forces | Entire molecule | Molecular Mechanics (MM), DFT-D3 |

Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Chloro 3 Methyl 5 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure confirmation of organic molecules, including 4-chloro-3-methyl-5-phenylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comnumberanalytics.comipb.ptwikipedia.orglibretexts.org

1H NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-chloro-3-methyl-5-phenylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the methyl and aromatic protons. Typically, the methyl group protons (CH₃) would appear as a singlet in the upfield region, generally between δ 2.3–2.5 ppm. The aromatic protons on both the pyridine (B92270) and phenyl rings will resonate in the downfield region, typically between δ 7.2–8.1 ppm. The specific chemical shifts and splitting patterns of these aromatic protons provide crucial information about the substitution pattern on the rings. For instance, the protons on the pyridine ring will have characteristic shifts influenced by the nitrogen atom and the chloro and phenyl substituents.

Methyl Protons (CH₃): A singlet peak expected around δ 2.3–2.5 ppm.

Aromatic Protons (Pyridine and Phenyl Rings): A series of multiplets expected in the range of δ 7.2–8.1 ppm.

13C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-chloro-3-methyl-5-phenylpyridine will give a distinct signal. The presence of the chlorine atom causes a significant deshielding effect on the carbon atom to which it is attached (C4), resulting in a downfield chemical shift for this carbon, typically in the range of δ 120–140 ppm. The carbon of the methyl group will appear in the upfield region of the spectrum. The chemical shifts of the phenyl group carbons and the other pyridine ring carbons will provide further confirmation of the structure.

| Assignment | Chemical Shift (δ) Range (ppm) |

| Methyl Carbon (-CH₃) | ~18-25 |

| Aromatic Carbons (C-H) | ~120-140 |

| Quaternary Carbons (C-Cl, C-C) | ~135-155 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

For complex molecules or to resolve ambiguities in 1D NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.comnumberanalytics.comipb.ptwikipedia.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with their directly attached carbon atoms. wikipedia.orglibretexts.orgcolumbia.edu An HSQC spectrum of 4-chloro-3-methyl-5-phenylpyridine would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon. Similarly, it would correlate the signals of the aromatic protons with their respective carbon atoms on both the pyridine and phenyl rings, aiding in the definitive assignment of these resonances. wikipedia.orglibretexts.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptcolumbia.edu This is particularly useful for identifying the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons). For example, an HMBC spectrum would show a correlation between the methyl protons and the C3 carbon of the pyridine ring, as well as the C2 and C4 carbons. It would also show correlations between the phenyl protons and the C5 carbon of the pyridine ring, confirming the phenyl group's position. ipb.ptcolumbia.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.netorientjchem.org

The IR and Raman spectra of 4-chloro-3-methyl-5-phenylpyridine are characterized by vibrations of the pyridine and phenyl rings, the methyl group, and the carbon-chlorine bond.

Key Vibrational Modes for 4-Chloro-3-methyl-5-phenylpyridine:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching (Aromatic) | 3000-3100 | |

| C-H stretching (Methyl) | 2850-3000 | Asymmetric and symmetric stretches. orientjchem.org |

| C=C and C=N stretching (Ring) | 1400-1600 | Multiple bands are expected due to the aromatic nature of the rings. The band around 1580 cm⁻¹ is often sensitive to substitution. orientjchem.org |

| C-H bending (Methyl) | 1375-1470 | Asymmetric and symmetric bending modes. orientjchem.org |

| C-Cl stretching | 600-800 | The position can be influenced by the surrounding molecular structure. |

| Ring breathing modes | 600-1000 | These modes involve the expansion and contraction of the rings and are sensitive to the substitution pattern. orientjchem.org |

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict vibrational wavenumbers and aid in the assignment of experimental IR and Raman bands. researchgate.netorientjchem.org For related compounds like 4-chloro-3-methylphenol, studies have shown good agreement between calculated and observed wavenumbers. researchgate.netorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of 4-chloro-3-methyl-5-phenylpyridine is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine and phenyl rings.

The substitution on the pyridine ring, including the chloro, methyl, and phenyl groups, will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The phenyl group, in particular, extends the π-conjugated system, which typically results in a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The solvent can also play a role in the position and intensity of the absorption bands. physchemres.org For similar phenylpyridine derivatives, electronic transitions have been studied in detail, often supported by theoretical calculations to understand the nature of the involved molecular orbitals. jlu.edu.cnresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For 4-chloro-3-methyl-5-phenylpyridine (C₁₂H₁₀ClN), the expected monoisotopic mass is approximately 203.05 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyridine and its derivatives can be complex. nih.govrsc.orgresearchgate.net Common fragmentation pathways for 4-chloro-3-methyl-5-phenylpyridine might include the loss of a chlorine atom, a methyl group, or cleavage of the bond between the pyridine and phenyl rings. The study of fragmentation patterns of related pyridine derivatives indicates that specific bond fissions, such as the N-C2 and C4-C5 bonds, can be characteristic. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unparalleled insight into the molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. For substituted pyridines, such as 4-Chloro-3-methyl-5-phenylpyridine and its derivatives, single-crystal X-ray diffraction is indispensable for unambiguously confirming their chemical structure and understanding their solid-state behavior.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the crystal and, from that, determine the precise location of each atom in the unit cell—the basic repeating unit of the crystal lattice. This yields a wealth of information, including bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry.

While specific crystallographic data for 4-Chloro-3-methyl-5-phenylpyridine is not publicly available, the structural analysis of its closely related derivatives provides a clear framework for understanding the methodologies used. These studies showcase how X-ray crystallography is applied to determine molecular conformation and analyze the forces driving crystal packing.

Molecular Conformation in the Crystalline State

The conformation of a molecule, or its spatial arrangement of atoms, is a critical factor influencing its physical and chemical properties. In the solid state, a molecule adopts a specific conformation that is often the result of a balance between intramolecular steric and electronic effects and the stabilizing forces of the crystal lattice. For bi-aryl systems like 4-Chloro-3-methyl-5-phenylpyridine, a key conformational descriptor is the dihedral angle between the pyridine and phenyl rings. This angle reveals the degree of twist between the two aromatic systems.

In derivatives of this compound, X-ray diffraction studies have precisely determined these conformational features. For instance, in the related compound (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole (B372694) ring and the 4-chlorophenyl ring is found to be 26.1(2)°. nih.gov This non-planar arrangement is a common feature in such multi-ring systems, arising from the steric hindrance between hydrogen atoms on the adjacent rings.

Similarly, in more complex structures, like halo-substituted phenyl-quinazolinones, the dihedral angles between the phenyl and quinazolinone moieties are observed to be significant, ranging from 72° to nearly 89°. nih.gov The conformation is also influenced by the nature and position of substituents. The methyl and chloro- substituents on the pyridine ring of 4-Chloro-3-methyl-5-phenylpyridine, for example, would be expected to influence the rotational barrier around the C-C bond connecting the two rings, thereby affecting the preferred dihedral angle in the solid state.

The table below presents crystallographic data for a derivative, illustrating the kind of precise structural information obtained from X-ray analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (°) |

| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline nih.gov | Orthorhombic | Pbca | a = 13.6471(6) Å b = 15.6315(3) Å c = 7.3514(6) Å | 26.1(2) (between pyrazole and 4-chlorophenyl rings) |

| 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one nih.gov | Monoclinic | P 2₁/n | Data not fully provided in source | 88.2(3) and 86.1(3) (two independent molecules) |

This table is interactive. Click on the headers to sort the data.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These interactions, though individually weak, collectively determine the stability of the crystal lattice and influence macroscopic properties like melting point and solubility. X-ray crystallography is the primary tool for identifying and characterizing these interactions in terms of distances and angles.

For chloro-substituted phenylpyridine derivatives, several types of interactions are anticipated to be significant:

Halogen Bonds: The chlorine atom at the 4-position of the pyridine ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. In the crystal structure of 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one, I···Cl halogen bonds with a distance of 3.720(2) Å are observed, which is shorter than the sum of the van der Waals radii, indicating a significant interaction. nih.gov

π-π Stacking Interactions: The planar phenyl and pyridine rings provide opportunities for π-π stacking. These interactions are crucial for the stability of many aromatic compounds. In the crystal structure of 5-(4-Chloro-phen-yl)-1-methyl-3-phenyl-3,6,8,9-tetra-hydro-pyrazolo-[3,4-b]thio-pyrano[4,3-d]pyridine, π-π interactions are observed with centroid-centroid distances of 3.825(2) Å between pyridine rings and 3.557(2) Å between pyrazole and pyridine rings.

C-H···π Interactions: These are another form of weak hydrogen bonding where a C-H bond acts as a donor and a π-system (the phenyl or pyridine ring) acts as an acceptor. These interactions are common and play a significant role in organizing molecules in the crystal. For example, in the aforementioned pyrazolopyridine derivative, C-H···π interactions contribute to the stabilization of the crystal packing.

The following table summarizes the types of intermolecular interactions and their geometric parameters found in the crystal structures of related compounds, providing insight into how 4-Chloro-3-methyl-5-phenylpyridine derivatives pack in the solid state.

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) |

| 5-(4-Chloro-phen-yl)-1-methyl-3-phenyl-3,6,8,9-tetra-hydro-pyrazolo-[3,4-b]thio-pyrano[4,3-d]pyridine | C-H···Cl | C-H···Cl | Not specified |

| π-π stacking | Pyridine···Pyridine | Centroid-Centroid = 3.825(2) | |

| π-π stacking | Pyrazole···Pyridine | Centroid-Centroid = 3.557(2) | |

| 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... alfa-chemistry.com | N-H···N | N-H···N | Data not fully provided in source |

| C-H···O | C-H···O | Data not fully provided in source | |

| C-H···π | C-H···Benzene (B151609) Ring | Data not fully provided in source | |

| 3-(4-chlorophenyl)-6-iodo-2-methylquinazolin-4(3H)-one nih.gov | Halogen Bond | I···Cl | 3.720(2) |

This table is interactive. Click on the headers to sort the data.

Through the detailed analysis of these intermolecular forces, a complete picture of the crystal packing can be constructed, revealing how individual molecules assemble into a stable, three-dimensional architecture.

Preclinical and in Vitro Biological Activity Studies of 4 Chloro 3 Methyl 5 Phenylpyridine Analogues

In Vitro Antimicrobial Research

Analogues of 4-chloro-3-methyl-5-phenylpyridine have been a subject of interest in the quest for new antimicrobial agents. The structural modifications of the pyridine (B92270) ring and its substituents have led to the discovery of compounds with notable activity against various bacterial and fungal pathogens.

Derivatives built upon core structures related to 4-chloro-3-methyl-5-phenylpyridine have demonstrated a spectrum of antibacterial efficacy. For instance, dihydropyridine (B1217469) derivatives are recognized for their antibacterial properties. scispace.com The introduction of a 5-chloropyrazole unit into 1,4-dihydropyridine (B1200194) systems has been explored to create hybrid molecules with potential antibacterial action. scispace.com

In a study focused on N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide (B137802) and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives, several compounds were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, research on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has revealed their bactericidal potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

A series of 1,2,4-triazole-3-thione derivatives, which can be considered structural analogues, have also been evaluated. nih.gov These compounds showed promising activity against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) is a key parameter in these studies, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity of 4-Chloro-3-methyl-5-phenylpyridine Analogues (MIC in µg/mL)

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-[5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-dihydropyridine derivatives | Not specified | Good activity reported for some derivatives | scispace.com |

| 4-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) pyridine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising activity identified | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91-31.25 | nih.gov |

| Bacillus subtilis ATCC 6633 | 15.63-62.5 | ||

| Staphylococcus aureus ATCC 25923 | 15.63-125 |

The exploration of 4-chloro-3-methyl-5-phenylpyridine analogues has extended to their potential as antifungal agents. Dihydropyridine and dihydropyrimidone derivatives have been reported to possess antifungal activity. scispace.com This suggests that the core heterocyclic structure is amenable to modifications that can confer activity against fungal pathogens.

Furthermore, studies on dodecanoic acid pyridine derivatives have shown their effectiveness against fungal species such as Aspergillus niger and Candida albicans. nih.gov A series of 1,2,4-triazole-3-thione derivatives also underwent antifungal screening, with several compounds demonstrating notable inhibitory effects against a panel of fungal strains. nih.gov

Antifungal Activity of 4-Chloro-3-methyl-5-phenylpyridine Analogues (MIC in µg/mL)

| Compound/Analogue Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyridine/dihydropyrimidone derivatives | Not specified | Antifungal activity reported | scispace.com |

| Dodecanoic acid pyridine derivatives | Aspergillus niger | Good activity reported | nih.gov |

| Candida albicans | Good activity reported | ||

| 1,2,4-triazole-3-thione derivatives | Candida species | Variable activity | nih.gov |

| Aspergillus species | Variable activity |

In Vitro Anticancer/Antiproliferative Research

The pyridine scaffold is a common feature in many anticancer agents, and as such, analogues of 4-chloro-3-methyl-5-phenylpyridine have been investigated for their potential in this area. These studies often involve assessing the cytotoxic effects of the compounds on various cancer cell lines.

A significant body of research has focused on evaluating the antiproliferative activity of pyridine and related heterocyclic analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues were synthesized and their cytotoxicity was examined against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov Many of these compounds showed significant growth-suppressive activity. nih.gov In another study, thiazolo[4,5-d]pyrimidine (B1250722) derivatives were identified as potential anticancer agents. nih.gov

Cytotoxicity of 4-Chloro-3-methyl-5-phenylpyridine Analogues (IC50 in µg/mL)

| Compound/Analogue Class | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues | A549 (Lung) | 9.40 (for compound 2b) | nih.gov |

| SK-OV-3 (Ovarian) | 7.35 (for compound 2j) | ||

| SK-MEL-2 (Skin) | 4.27 (for compound 2h) | ||

| HCT15 (Colon) | 8.25 (for compound 2h) | ||

| Thiazolo[4,5-d]pyrimidine derivatives | Various human cancer cell lines | Activity reported for several derivatives | nih.gov |

Phosphodiesterases (PDEs) are a family of enzymes that play a crucial role in signal transduction pathways, and their inhibition has been a target for drug development in various diseases, including cancer. While direct studies on 4-chloro-3-methyl-5-phenylpyridine as a phosphodiesterase inhibitor are not extensively documented in the provided results, research on structurally related compounds highlights the potential of this chemical space.

For example, a study on 4-(3-chloro-4-methoxybenzyl)aminophthalazines, which share some structural similarities with the core compound, identified a potent PDE5 inhibitor. scispace.com Compound 13 from this series, [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride, demonstrated an IC50 value of 0.56 nM for PDE5 inhibition with high selectivity over other PDE isozymes. scispace.com This finding suggests that the substituted phenyl and chloro functionalities, when incorporated into a suitable heterocyclic system, can lead to potent and selective enzyme inhibition.

Research on Analgesic and Anti-inflammatory Properties in Preclinical Models

The therapeutic potential of 4-chloro-3-methyl-5-phenylpyridine analogues has also been explored in the context of pain and inflammation. Preclinical models, such as the hot plate test for analgesia and the carrageenan-induced paw edema model for inflammation, are commonly used to evaluate the efficacy of new chemical entities.

A study on a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which can be considered analogues, demonstrated significant analgesic effects in the hot plate test in mice. nih.gov Several compounds in this series were found to be effective in depressing both peripherally and centrally mediated pain. nih.gov

In another line of research, 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides were investigated for their anti-inflammatory and analgesic activities. Some of these compounds showed good anti-inflammatory activity in the carrageenan-induced rat paw edema model.

Preclinical Analgesic and Anti-inflammatory Activity of Analogues

| Compound/Analogue Class | Preclinical Model | Observed Activity | Reference |

|---|---|---|---|

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives | Hot Plate Test (Analgesia) | Several compounds showed potent analgesic efficacy. | nih.gov |

| 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides | Carrageenan-induced Rat Paw Edema (Anti-inflammatory) | Some compounds exhibited good anti-inflammatory activity. |

Structure-Activity Relationship (SAR) Studies in Preclinical Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For pyridine derivatives and their analogues, SAR studies have provided crucial insights for optimizing anticonvulsant potency.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For anticonvulsant activity in various heterocyclic series, including quinazolinones and related structures, several key features have been identified. These often include a hydrophobic domain, an electron donor atom, and a hydrogen bond acceptor/donor site. mdpi.com

In studies of quinazolin-4(3H)-one analogues, the quinazolin-4(3H)-one moiety itself is considered a critical hydrophobic domain. mdpi.com The nitrogen at position 1 (N1) acts as an electron donor atom, and the carbonyl group serves as a hydrogen bonding site. mdpi.com The substituents at positions 2 and 3 are thought to be crucial for modulating the pharmacokinetic properties and the potency of the anticonvulsant effect. mdpi.comresearchgate.net Similarly, for phenylmethylenehydantoins, the core hydantoin (B18101) ring with a phenylmethylene substituent is the essential scaffold, with activity being highly dependent on the nature of substituents on the phenyl ring. nih.gov

Impact of Substituent Modifications on In Vitro Activity

Modifying substituents on the core pharmacophore is a key strategy for optimizing activity. SAR studies have shown that both the electronic properties and the lipophilicity of substituents play vital roles. mdpi.com

Lipophilicity : Increased lipophilicity often correlates with a better anticonvulsant effect, likely due to improved penetration of the blood-brain barrier. mdpi.com In one study of phenylmethylenehydantoins, the logarithm of the partition coefficient (log P), a measure of lipophilicity, was identified as a critical parameter for anticonvulsant activity. nih.gov The addition of alkyl and halogeno groups to the phenyl ring of these compounds led to good anticonvulsant activity, which is consistent with an increase in lipophilicity. nih.gov

Steric Factors : The size and position of substituents are also critical. In one quinazolinone series, substitution with an allyl group at position 3 generally resulted in higher activity compared to a benzyl (B1604629) group, especially when an electron-donating group was present at position 2. mdpi.com Replacing a key phenyl ring with other heteroaromatic rings has been shown to reduce or eliminate anticonvulsant activity in some series, highlighting the importance of the specific aromatic system for target interaction. nih.gov

The following table details how specific substituent modifications affected the activity of certain anticonvulsant analogues.

| Compound Series | Core Scaffold | Favorable Substituents | Unfavorable Substituents | Reference |

| Phenylmethylenehydantoins | Hydantoin | Alkyl, Halogeno, Trifluoromethyl, Alkoxyl on phenyl ring | Polar groups (-NO₂, -CN, -OH), Heteroaromatic rings | nih.gov |

| Quinazolin-4(3H)-ones | Quinazolinone | Butyl or Benzyl at N3; EDG or EWG on terminal phenyl | Unsubstituted amide at N3 | nih.govmdpi.com |

| Pyridines | Pyridine | Electron-withdrawing groups | (Varies by series) | jchemrev.com |

Molecular Docking and In Silico Bioactivity Predictions

Computational techniques, including molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are integral to modern drug discovery, providing insights into potential mechanisms of action and drug-likeness before extensive synthesis and testing. nih.govnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For anticonvulsant analogues, several biological targets have been investigated. A prominent target is the GABA-A receptor, where compounds are often docked into the benzodiazepine (B76468) binding site. nih.govmdpi.com Other potential targets explored for related heterocyclic anticonvulsants include human mitochondrial branched-chain aminotransferase (BCATm), carbonic anhydrases (CA II and CA IX), and various ion channels. nih.govnih.govijper.org Docking studies can help rationalize SAR findings; for example, they can show how a more active compound forms more stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's active site compared to a less active analogue. nih.govmdpi.com

In silico bioactivity and ADMET predictions use computational models to estimate a compound's pharmacokinetic and toxicological properties. nih.govresearchgate.net These models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for toxicity (e.g., hepatotoxicity, mutagenicity). researchgate.net This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, saving time and resources. nih.gov For example, in silico studies of various heterocyclic compounds have been used to confirm their potential for oral bioavailability and to predict their interactions with key biological targets. nih.govnih.gov

The table below provides examples of targets used in docking studies for anticonvulsant analogues.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Methyl 5 Phenylpyridine

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

The synthesis of polysubstituted pyridines is a mature field, yet there is always a demand for more efficient, selective, and sustainable methods. Future research into the synthesis of 4-Chloro-3-methyl-5-phenylpyridine could focus on several promising areas.

One avenue would be the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, a convergent synthesis could be envisioned where a suitably substituted dihalopyridine undergoes sequential, site-selective Suzuki or Stille couplings. The challenge would lie in controlling the regioselectivity of these reactions.

Another approach could involve the construction of the pyridine (B92270) ring itself through multi-component reactions. These reactions, which form several bonds in a single operation, are highly atom-economical and can rapidly generate molecular complexity. A potential strategy could involve the condensation of a β-ketoester, an enamine, and an ammonia (B1221849) source, followed by chlorination and arylation.

The table below illustrates a hypothetical comparison of potential synthetic routes, highlighting key metrics that would be important in their evaluation.

| Synthetic Route | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Sequential Cross-Coupling | Builds the molecule on a pre-formed pyridine core. | High potential for modularity and diversification. | Requires careful control of regioselectivity. |

| Multi-component Reaction | Constructs the pyridine ring in a single step. | High atom economy and step efficiency. | May require extensive optimization to achieve desired substitution pattern. |

| Ring Transformation | Converts a different heterocyclic system into the desired pyridine. | Can provide access to unique substitution patterns. | The availability of suitable starting materials may be limited. |

Exploration of Advanced Catalytic Applications

The pyridine nitrogen in 4-Chloro-3-methyl-5-phenylpyridine can act as a ligand for transition metals, opening the door to applications in catalysis. The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by the chloro, methyl, and phenyl substituents.

Future research could explore the use of this compound as a ligand in a variety of catalytic transformations, including but not limited to:

Cross-coupling reactions: Palladium or nickel complexes of 4-Chloro-3-methyl-5-phenylpyridine could be investigated as catalysts for Suzuki, Heck, or Sonogashira couplings.

C-H activation: The steric and electronic properties of the ligand could influence the reactivity and selectivity of C-H activation catalysts.

Asymmetric catalysis: Chiral derivatives of 4-Chloro-3-methyl-5-phenylpyridine could be synthesized and evaluated as ligands in asymmetric catalysis, for example, in asymmetric hydrogenation or hydrosilylation reactions.

Investigation of Complex Supramolecular Assemblies

The phenyl and pyridyl groups of 4-Chloro-3-methyl-5-phenylpyridine provide opportunities for non-covalent interactions, such as π-π stacking and hydrogen bonding (if a suitable hydrogen bond donor is present). These interactions could be harnessed to construct complex supramolecular assemblies.

Future studies could investigate the self-assembly of this molecule in the solid state and in solution. The formation of dimers, oligomers, or even extended networks could be explored. Furthermore, the ability of this molecule to act as a host for guest molecules could be investigated, with potential applications in molecular recognition and sensing.

Deeper Mechanistic Understanding of Observed Reactivities

The chlorine atom at the 4-position of the pyridine ring is a key functional group that can participate in a variety of reactions, most notably nucleophilic aromatic substitution (SNAAr). A deeper mechanistic understanding of the reactivity of this position would be highly valuable.

Kinetic studies could be performed to determine the rates of reaction with various nucleophiles. Computational studies could be used to model the reaction pathway and to understand the influence of the methyl and phenyl substituents on the activation energy of the reaction. Such studies would provide valuable insights into the fundamental reactivity of this class of compounds.

Rational Design of Derivatives for Specific Research Probes

The core structure of 4-Chloro-3-methyl-5-phenylpyridine could be modified to create derivatives with specific properties for use as research probes. For example, the phenyl group could be functionalized with a fluorophore to create a fluorescent probe for biological imaging. Alternatively, a reactive group could be introduced to allow for covalent labeling of biomolecules.

The rational design of such probes would require a detailed understanding of the structure-property relationships of this class of molecules. A systematic study of the effects of different substituents on the photophysical and chemical properties of the molecule would be necessary.

Advanced Computational Predictions for Uncharted Properties or Reactivities

Computational chemistry offers a powerful tool for predicting the properties and reactivities of molecules before they are synthesized. In the case of 4-Chloro-3-methyl-5-phenylpyridine, computational methods could be used to explore a wide range of uncharted territory.

For example, density functional theory (DFT) calculations could be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. Molecular dynamics (MD) simulations could be used to study its conformational dynamics and its interactions with other molecules.

The table below provides a hypothetical summary of computationally predicted properties for this molecule.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~4.8 eV | DFT (B3LYP/6-31G) |

| 13C NMR Chemical Shifts | See simulated spectrum | DFT (GIAO) |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-3-methyl-5-phenylpyridine?

Methodological Answer: The synthesis of halogenated pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For 4-Chloro-3-methyl-5-phenylpyridine, key parameters include:

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Temperature Control: Reactions are often conducted at 80–120°C to balance yield and side-product formation .

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency with aryl halides .

| Method | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 100°C | 65–70% | |

| Suzuki Coupling | Toluene | 80°C | 75–80% |

Q. How can spectroscopic techniques confirm the structure of 4-Chloro-3-methyl-5-phenylpyridine?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves molecular conformation and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. What stability considerations are critical for storing 4-Chloro-3-methyl-5-phenylpyridine?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis of the chloro substituent .

- Light Sensitivity: Amber glassware or opaque packaging mitigates photodegradation .

- Temperature: Long-term storage at –20°C minimizes thermal decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate substitution reactions involving 4-Chloro-3-methyl-5-phenylpyridine?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish SN1/SN2 pathways .

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in aryl substitutions .

- Trapping Intermediates: Use quench-flow techniques with nucleophiles (e.g., NaN₃) to isolate reactive intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Analysis: Validate compound purity (>98%) via HPLC or GC-MS to exclude batch variability .

- Assay Standardization: Replicate studies under identical conditions (pH, temperature, cell lines) to isolate experimental variables .

- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across disparate studies .

Q. What strategies optimize 4-Chloro-3-methyl-5-phenylpyridine as a kinase inhibitor scaffold?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Modify the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .

- Introduce methyl groups at C3 to improve metabolic stability .

- In Vitro Screening: Use fluorescence polarization assays to measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) .

Q. How can ecological risks of 4-Chloro-3-methyl-5-phenylpyridine be assessed?

Methodological Answer:

- Acute Toxicity Testing: Perform Daphnia magna LC₅₀ assays to evaluate aquatic toxicity .

- Degradation Studies: Use HPLC-MS to monitor hydrolysis/byproduct formation under environmental conditions (pH 4–9, UV exposure) .

- Bioaccumulation Potential: Calculate log P (octanol-water partition coefficient) to predict environmental persistence .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Parameter Optimization: Systematically vary catalysts (Pd vs. Ni), ligands (bidentate vs. monodentate), and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- Controlled Replication: Repeat experiments with standardized reagents from certified suppliers to minimize batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.